molecular formula C23H19N3O4S2 B2936526 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1105199-42-5

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2936526
CAS No.: 1105199-42-5
M. Wt: 465.54
InChI Key: GFZBIVYGMCNTSP-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C23H19N3O4S2 and its molecular weight is 465.54. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Anion Coordination

Research has revealed different spatial orientations of amide derivatives, including compounds related to N-[4-methoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-phenylacetamide, in anion coordination. These compounds exhibit structures that facilitate the self-assembly of molecules through weak C–H⋯π and C–H⋯O interactions, leading to channel-like structures. Such molecular arrangements have implications for understanding the coordination chemistry of these amide derivatives D. Kalita, J. Baruah, 2010.

Fluorescence Quenching and Receptor Interaction

Studies on compounds structurally related to N-[4-methoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-phenylacetamide have shown that these compounds can act as receptors for acid binding, exhibiting fluorescence quenching upon interaction with specific acids. This property is used to study the protonation behavior of receptors and their interaction with acids, providing insights into the molecular interactions at play A. Karmakar, J. Baruah, 2008.

Antiproliferative Activities

Some derivatives of N-[4-methoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-phenylacetamide have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines. These compounds exhibit promising lead potential for the development of novel anticancer agents, highlighting the therapeutic applications of such molecular frameworks C. Tseng et al., 2013.

Antitubercular Agents

Further research into the derivatives of N-[4-methoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-phenylacetamide has identified compounds with potent in vitro inhibitors of Mycobacterium tuberculosis growth. These findings are significant for developing new antitubercular agents, especially against drug-resistant strains, marking a step forward in the fight against tuberculosis K. Pissinate et al., 2016.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4S2/c1-26-22(28)21-16(12-19(32-21)14-5-3-2-4-6-14)25-23(26)31-13-20(27)24-15-7-8-17-18(11-15)30-10-9-29-17/h2-8,11-12H,9-10,13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZBIVYGMCNTSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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